molecular formula C21H17F5N4O3 B607807 Lp-PLA2-IN-1 CAS No. 1420367-28-7

Lp-PLA2-IN-1

カタログ番号 B607807
CAS番号: 1420367-28-7
分子量: 468.384
InChIキー: QJIGPJZJKXZSNF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lp-PLA2-IN-1 is related to Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that breaks down oxidized low-density lipoprotein in the vascular wall . Higher levels of Lp-PLA2 activity are thought to promote atherosclerotic plaque formation . Lp-PLA2 is a biomarker released by immune cells specifically in blood vessels to cause inflammation . As vascular inflammation is associated with cardiovascular disease, measuring Lp-PLA2 levels is an accurate indicator of the risk of heart disease .


Chemical Reactions Analysis

Lp-PLA2 has been found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . The presence of OxLDL, as well as lysophospholipids and OxNEFAS produced by Lp-PLA2, is always stimulating the growth of the plaque .


Physical And Chemical Properties Analysis

The physical and chemical properties of Lp-PLA2-IN-1 include a molecular weight of 468.38 and a solid form . It is soluble in ethanol at 25 mg/mL (ultrasonic) .

科学的研究の応用

Association with Cardiovascular Diseases

Lp-PLA2-IN-1, as a lipoprotein-associated phospholipase A2 (Lp-PLA2), has been extensively studied for its role in cardiovascular diseases. It is an inflammatory enzyme expressed in atherosclerotic plaques and considered a therapeutic target in vascular disease prevention. Studies show that Lp-PLA2 activity and mass are associated with an increased risk of coronary heart disease, stroke, and mortality. These associations are similar in magnitude to that with non-HDL cholesterol or systolic blood pressure in populations (Thompson et al., 2010).

Inflammation and Atherosclerosis

Lp-PLA2 plays a critical role in atherogenesis due to its involvement in inflammatory processes. Its inhibition might have anti-atherogenic effects. Epidemiological data consistently demonstrate the association of increased Lp-PLA2 levels with a higher risk of coronary heart disease (CHD) (Sudhir, 2005). Furthermore, it is suggested that Lp-PLA2 has a pathophysiologic role in the atherosclerotic disease process, with implications for therapeutic strategies (Lavi et al., 2008).

Oxidative Stress and Atherosclerosis Modulation

Studies indicate that Lp-PLA2, also known as platelet-activating factor acetylhydrolase, modulates oxidative stress, inflammation, and atherosclerosis. It specifically hydrolyzes certain glycerophospholipids, influencing the atherogenic process. There is ongoing debate regarding its role as an independent marker of atherosclerosis and as a target for intervention (Rosenson & Stafforini, 2012).

Biomarker for Cardiovascular Risk Assessment

Lp-PLA2 has been described as a potential plasma biomarker associated with cardiovascular disease. Its biological activities suggest a positive association with coronary disease, although its role in population screening and individual risk assessment, especially among patients with metabolic syndrome or diabetes, remains under evaluation (Carlquist, Muhlestein, & Anderson, 2007).

Relationship with Ischemic Stroke

Lp-PLA2 activity has been identified as an independent predictor of coronary heart disease and ischemic stroke in the general population. This highlights its potential role in the prediction and management of these conditions (Oei et al., 2005).

Expression in Atherosclerotic Plaques

The expression of Lp-PLA2 in coronary atherosclerotic plaques, particularly in vulnerable and ruptured plaques, implies its involvement in plaque instability and potential role in acute coronary events. This expression pattern may provide insights into the pathophysiology of coronary artery disease (Kolodgie et al., 2006).

Safety And Hazards

Higher levels of Lp-PLA2 activity are associated with an increased risk of incident cardiovascular disease . Elevated Lp-PLA2 levels relate to endothelial dysfunction and arterial stiffness in patients with stable CAD independently from classical risk factors for CAD, statin use, antihypertensive treatment, and duration of the disease .

特性

IUPAC Name

8-[[3,5-difluoro-4-[6-(trifluoromethyl)pyridin-3-yl]oxyphenyl]methoxy]-1-methyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F5N4O3/c1-29-5-2-6-30-18(29)9-17(28-20(30)31)32-11-12-7-14(22)19(15(23)8-12)33-13-3-4-16(27-10-13)21(24,25)26/h3-4,7-10H,2,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIGPJZJKXZSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN2C1=CC(=NC2=O)OCC3=CC(=C(C(=C3)F)OC4=CN=C(C=C4)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F5N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lp-PLA2-IN-1

Synthesis routes and methods

Procedure details

The title compound was prepared by a procedure similar to that described for E1 starting from 8-chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one and (3,5-difluoro-4-((6-(trifluoromethyl)pyridin-3-yl)oxy)phenyl)methanol. An exemplary process is shown below: To a solution of 8-chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-c]pyrimidin-6(2H)-one, trifluoroacetic acid salt (43 mg, 0.137 mmol) and (3,5-difluoro-4-((6-(trifluoromethyl)pyridin-3-yl)oxy)phenyl)methanol (46.0 mg, 0.151 mmol) in N,N-dimethylformamide (DMF) (1.5 mL) were added NaH (16.45 mg, 0.411 mmol). The mixture was stirred at room temperature for 30 mins. Sufficient aqueous HCl solution (1 M) was added to adjust the solution to pH to ˜7. The resulted mixture was purified by Mass Directed AutoPrep (basic mobile phase) to afford the title compound (18 mg, 0.038 mmol, 28.0% yield) as a white solid.
[Compound]
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(3,5-difluoro-4-((6-(trifluoromethyl)pyridin-3-yl)oxy)phenyl)methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
8-chloro-1-methyl-3,4-dihydro-1H-pyrimido[1,6-c]pyrimidin-6(2H)-one, trifluoroacetic acid salt
Quantity
43 mg
Type
reactant
Reaction Step Four
Name
(3,5-difluoro-4-((6-(trifluoromethyl)pyridin-3-yl)oxy)phenyl)methanol
Quantity
46 mg
Type
reactant
Reaction Step Five
Name
Quantity
16.45 mg
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
1.5 mL
Type
solvent
Reaction Step Eight
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lp-PLA2-IN-1
Reactant of Route 2
Reactant of Route 2
Lp-PLA2-IN-1
Reactant of Route 3
Reactant of Route 3
Lp-PLA2-IN-1
Reactant of Route 4
Reactant of Route 4
Lp-PLA2-IN-1
Reactant of Route 5
Reactant of Route 5
Lp-PLA2-IN-1
Reactant of Route 6
Reactant of Route 6
Lp-PLA2-IN-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。